Cas no 1704950-68-4 ((3S)-3-{(benzyloxy)carbonylamino}-3-(naphthalen-2-yl)propanoic acid)

(3S)-3-{(benzyloxy)carbonylamino}-3-(naphthalen-2-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- (3S)-3-{(benzyloxy)carbonylamino}-3-(naphthalen-2-yl)propanoic acid
- (3S)-3-{[(benzyloxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoic acid
- EN300-1163307
- 1704950-68-4
-
- インチ: 1S/C21H19NO4/c23-20(24)13-19(18-11-10-16-8-4-5-9-17(16)12-18)22-21(25)26-14-15-6-2-1-3-7-15/h1-12,19H,13-14H2,(H,22,25)(H,23,24)/t19-/m0/s1
- InChIKey: OCGKIJRFPHFYDE-IBGZPJMESA-N
- ほほえんだ: O(CC1C=CC=CC=1)C(N[C@@H](CC(=O)O)C1C=CC2C=CC=CC=2C=1)=O
計算された属性
- せいみつぶんしりょう: 349.13140809g/mol
- どういたいしつりょう: 349.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 7
- 複雑さ: 475
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 75.6Ų
(3S)-3-{(benzyloxy)carbonylamino}-3-(naphthalen-2-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1163307-250mg |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoic acid |
1704950-68-4 | 250mg |
$1078.0 | 2023-10-03 | ||
Enamine | EN300-1163307-1000mg |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoic acid |
1704950-68-4 | 1000mg |
$1172.0 | 2023-10-03 | ||
Enamine | EN300-1163307-5000mg |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoic acid |
1704950-68-4 | 5000mg |
$3396.0 | 2023-10-03 | ||
Enamine | EN300-1163307-1.0g |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoic acid |
1704950-68-4 | 1g |
$884.0 | 2023-06-08 | ||
Enamine | EN300-1163307-0.05g |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoic acid |
1704950-68-4 | 0.05g |
$744.0 | 2023-06-08 | ||
Enamine | EN300-1163307-50mg |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoic acid |
1704950-68-4 | 50mg |
$983.0 | 2023-10-03 | ||
Enamine | EN300-1163307-10000mg |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoic acid |
1704950-68-4 | 10000mg |
$5037.0 | 2023-10-03 | ||
Enamine | EN300-1163307-100mg |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoic acid |
1704950-68-4 | 100mg |
$1031.0 | 2023-10-03 | ||
Enamine | EN300-1163307-0.5g |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoic acid |
1704950-68-4 | 0.5g |
$849.0 | 2023-06-08 | ||
Enamine | EN300-1163307-10.0g |
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoic acid |
1704950-68-4 | 10g |
$3807.0 | 2023-06-08 |
(3S)-3-{(benzyloxy)carbonylamino}-3-(naphthalen-2-yl)propanoic acid 関連文献
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
(3S)-3-{(benzyloxy)carbonylamino}-3-(naphthalen-2-yl)propanoic acidに関する追加情報
Introduction to (3S)-3-{(benzyloxy)carbonylamino}-3-(naphthalen-2-yl)propanoic Acid (CAS No. 1704950-68-4)
The compound (3S)-3-{(benzyloxy)carbonylamino}-3-(naphthalen-2-yl)propanoic acid, with the CAS registry number 1704950-68-4, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which incorporates a benzyloxy carbonyl amino group and a naphthalen-2-yl propanoic acid moiety. The stereochemistry at the central chiral carbon (denoted by the (S) configuration) plays a crucial role in determining its physical and chemical properties, as well as its potential applications.
Recent advancements in synthetic methodologies have enabled the precise synthesis of this compound, leveraging cutting-edge techniques such as asymmetric catalysis and stereoselective reactions. The integration of the benzyloxy carbonyl amino group with the naphthalen-2-yl propanoic acid framework has opened new avenues for exploring its biological activity and functional properties. Researchers have demonstrated that this compound exhibits remarkable selectivity in binding to specific protein targets, making it a promising candidate for drug discovery programs targeting complex diseases such as cancer and neurodegenerative disorders.
One of the most intriguing aspects of (3S)-3-{(benzyloxy)carbonylamino}-3-(naphthalen-2-yl)propanoic acid is its ability to participate in dynamic covalent chemistry. This property has been exploited in the development of self-healing materials and adaptive systems, where the molecule serves as a key building block for constructing responsive networks. Furthermore, its photophysical properties, particularly in the context of fluorescence-based sensing, have been extensively studied, revealing its potential as a biosensor for detecting analytes in complex biological environments.
Recent studies have also highlighted the role of this compound in peptide synthesis. The benzyloxy carbonyl amino group acts as an efficient protecting group for amino acids during peptide assembly, ensuring high yields and purity of the final product. This has significant implications for the pharmaceutical industry, where peptides are increasingly being used as therapeutic agents due to their high specificity and low toxicity.
In terms of environmental applications, (3S)-3-{(benzyloxy)carbonylamino}-3-(naphthalen-2-yl)propanoic acid has shown promise in catalytic processes aimed at reducing greenhouse gas emissions. Its ability to act as a catalyst in carbon capture and storage systems has been validated through experimental studies, suggesting its potential role in mitigating climate change.
The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern automation tools. The use of chiral auxiliary reagents ensures high enantiomeric excess during the formation of the central chiral center, which is critical for maintaining the desired stereochemical integrity. Advanced spectroscopic techniques such as NMR and mass spectrometry are employed to confirm the purity and structure of the final product.
Looking ahead, ongoing research is focused on optimizing the scalability of this compound's synthesis to meet increasing demand from both academic and industrial sectors. Collaborative efforts between chemists, biologists, and engineers are paving the way for innovative applications that were previously unimaginable. As our understanding of this molecule's properties continues to grow, it is poised to make significant contributions to various fields ranging from medicine to materials science.
In conclusion, (3S)-3-{(benzyloxy)carbonylamino}-3-(naphthalen-2-yl)propanoic acid (CAS No. 1704950-68-4) stands out as a versatile and multifaceted compound with immense potential across diverse scientific domains. Its unique structure, coupled with cutting-edge research advancements, ensures that it will remain at the forefront of chemical innovation for years to come.
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